2-Acetyl-3-methylbenzo[b]thiophene

Catalog No.
S1518936
CAS No.
18781-31-2
M.F
C11H10OS
M. Wt
190.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-3-methylbenzo[b]thiophene

CAS Number

18781-31-2

Product Name

2-Acetyl-3-methylbenzo[b]thiophene

IUPAC Name

1-(3-methyl-1-benzothiophen-2-yl)ethanone

Molecular Formula

C11H10OS

Molecular Weight

190.26 g/mol

InChI

InChI=1S/C11H10OS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6H,1-2H3

InChI Key

HBTQKSGOEOVCBN-UHFFFAOYSA-N

SMILES

CC1=C(SC2=CC=CC=C12)C(=O)C

Canonical SMILES

CC1=CSC2=C1C=CC(=C2)C(=O)C

Synthesis:

2-Acetyl-3-methylbenzo[b]thiophene is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. This specific compound has been synthesized through various methods, including the reaction of 3-methylbenzo[b]thiophene with acetic anhydride and Lewis acid catalysts [].

Potential Applications:

Research suggests that 2-acetyl-3-methylbenzo[b]thiophene may hold potential in several scientific research areas, including:

  • Organic electronics

    Studies have explored the use of 2-acetyl-3-methylbenzo[b]thiophene as a building block in the development of organic field-effect transistors (OFETs) []. OFETs are a type of transistor that utilizes organic materials instead of traditional semiconductors and are of interest for their potential applications in flexible and low-cost electronics.

  • Medicinal chemistry

    Some research has investigated the potential biological activities of 2-acetyl-3-methylbenzo[b]thiophene derivatives. For instance, a study reported the synthesis and evaluation of several derivatives for their anti-inflammatory activity []. However, further research is needed to fully understand the potential therapeutic applications of these compounds.

2-Acetyl-3-methylbenzo[b]thiophene is a heterocyclic compound featuring a thiophene ring fused to a benzene structure, with an acetyl group and a methyl substituent. Its molecular formula is C₁₁H₁₀OS, and it is characterized by its unique electronic properties and potential biological activities. The compound's structure allows for various

The reactivity of 2-acetyl-3-methylbenzo[b]thiophene is influenced by its electron-rich thiophene and aromatic systems. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of the acetyl group enhances electrophilicity, allowing for substitution reactions at the aromatic positions.
  • Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups.
  • Bromination: Bromination can occur at various positions on the aromatic system, influenced by steric and electronic factors .

Research indicates that 2-acetyl-3-methylbenzo[b]thiophene exhibits promising biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of benzo[b]thiophenes possess antimicrobial effects against various pathogens.
  • Anticancer Activity: Some derivatives have been investigated for their potential to inhibit cancer cell proliferation, suggesting that the compound may have therapeutic applications in oncology.
  • Antioxidant Activity: Compounds within this class often show significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

Several synthetic routes have been developed to produce 2-acetyl-3-methylbenzo[b]thiophene:

  • One-Step Synthesis: A straightforward method involves the reaction of 2-mercaptoacetone with aryl halides in the presence of potassium carbonate in water at elevated temperatures. This method yields high purity and efficiency .
  • Acylation Reactions: Acetylation of 3-methylbenzo[b]thiophene can be performed using acetyl chloride or acetic anhydride under various solvent conditions, yielding the desired product with good efficiency .
  • Multistep Synthesis: More complex synthetic pathways involve multiple steps, including halogenation followed by nucleophilic substitutions or acylations.

2-Acetyl-3-methylbenzo[b]thiophene has several applications across different fields:

  • Pharmaceuticals: Its derivatives are explored for their potential as antimicrobial and anticancer agents.
  • Material Science: The compound's unique electronic properties make it suitable for use in organic electronics and photonic devices.
  • Dyes and Pigments: The vibrant colors associated with thiophene derivatives allow their use in dye applications .

Interaction studies involving 2-acetyl-3-methylbenzo[b]thiophene focus on its binding affinities with biological targets. Research has demonstrated:

  • Protein Binding: Investigations into how the compound interacts with various proteins indicate potential pathways for drug design.
  • Enzyme Inhibition: Studies suggest that certain derivatives may inhibit specific enzymes involved in disease processes, highlighting their therapeutic potential.

Several compounds share structural similarities with 2-acetyl-3-methylbenzo[b]thiophene, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
2-AcetylbenzothiopheneAcetylated benzothiopheneLacks methyl substitution; different reactivity
3-MethylbenzothiopheneMethyl-substituted thiopheneDifferent substitution pattern affects reactivity
2-Acetyl-5-methylbenzo[b]thiopheneAcetylated with methyl at C5Potentially different biological activity

The uniqueness of 2-acetyl-3-methylbenzo[b]thiophene lies in its specific substitution pattern, which influences its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

3

Wikipedia

1-(3-Methyl-1-benzothiophen-6-yl)ethan-1-one

Dates

Modify: 2023-08-15

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